
2-Methoxy-9-methyl-9H-purin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-9-methyl-9H-purin-6-amine is a purine derivative with the chemical formula C7H9N5O This compound is known for its unique structure, which includes a methoxy group at the 2-position and a methyl group at the 9-position of the purine ring
Preparation Methods
The synthesis of 2-Methoxy-9-methyl-9H-purin-6-amine typically involves the reaction of 2-chloro-9-methyl-9H-purin-6-amine with methanol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified by recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
2-Methoxy-9-methyl-9H-purin-6-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced purine derivatives.
Substitution: The methoxy group at the 2-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-Methoxy-9-methyl-9H-purin-6-amine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to purine receptors and enzymes, thereby modulating their activity. This interaction can lead to the inhibition of nucleic acid synthesis and cell proliferation, which is particularly relevant in its antineoplastic and antimicrobial activities .
Comparison with Similar Compounds
2-Methoxy-9-methyl-9H-purin-6-amine can be compared with other similar purine derivatives, such as:
9-Methyl-9H-purin-6-amine: Lacks the methoxy group at the 2-position, resulting in different chemical reactivity and biological activity.
2-Chloro-9-methyl-9H-purin-6-amine:
2-Hydroxy-9-methyl-9H-purin-6-amine: The hydroxy group at the 2-position provides different hydrogen bonding interactions and tautomeric equilibria compared to the methoxy group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
61494-91-5 |
|---|---|
Molecular Formula |
C7H9N5O |
Molecular Weight |
179.18 g/mol |
IUPAC Name |
2-methoxy-9-methylpurin-6-amine |
InChI |
InChI=1S/C7H9N5O/c1-12-3-9-4-5(8)10-7(13-2)11-6(4)12/h3H,1-2H3,(H2,8,10,11) |
InChI Key |
CZVNWPMUKQGDDC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C(N=C(N=C21)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


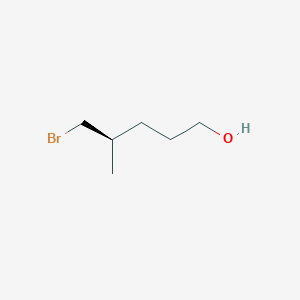
![6-Fluoropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B11910127.png)
![Pyrido[1,2-a]benzimidazol-2-amine](/img/structure/B11910128.png)
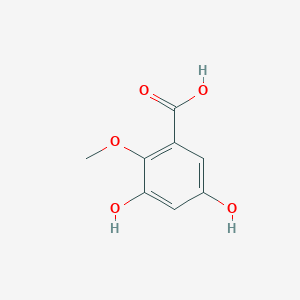
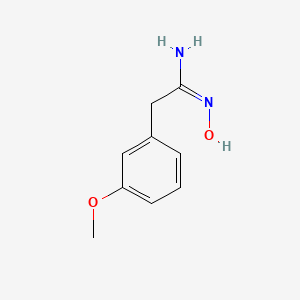


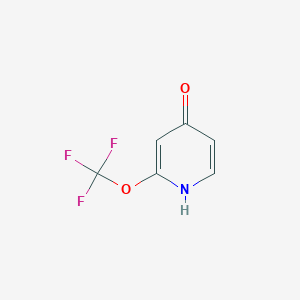
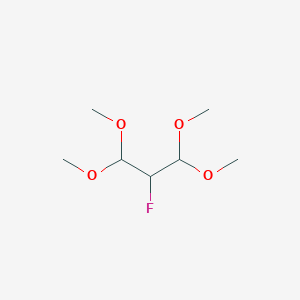
![7,9-Diazaspiro[4.5]decane-6,8,10-trione](/img/structure/B11910176.png)




